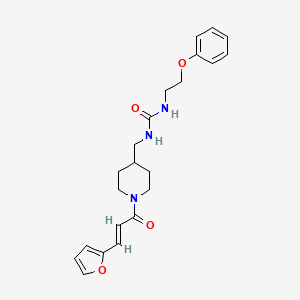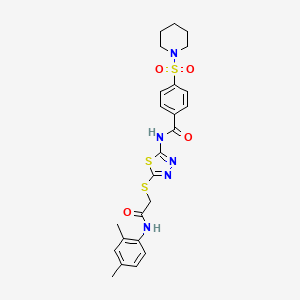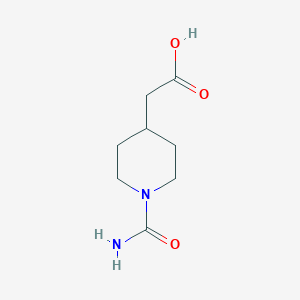![molecular formula C21H30N2O6 B2662612 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid CAS No. 2287332-21-0](/img/structure/B2662612.png)
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.479. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, recognized for its significant role in agricultural and urban pest control. The compound reaches various natural environments, both directly and indirectly, prompting extensive research into its toxicology and mutagenicity. This research aims to provide insights into the specific characteristics of 2,4-D toxicity and its mutagenic potential, leveraging quantitative visualization methods to summarize advancements in this field. The United States emerges as a leading contributor to this research domain, with notable activity also observed in Canada and China. The fields of Toxicology and Biochemical and Molecular Biology have been identified as areas exerting considerable influence on the study of 2,4-D. Keywords associated with this research include glyphosate, atrazine, water, and gene expression, highlighting a focus on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic organisms, and molecular imprinting (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Caffeic Acid Derivatives and Their Therapeutic Potential
Caffeic acid (CA) and its derivatives have garnered attention for their broad spectrum of biological activities and potential therapeutic applications. The development of new chemical entities based on the CA scaffold is a trending strategy, aimed at combating human diseases associated with oxidative stress. CA derivatives also find applications in the cosmetic industry, owing to their stabilizing properties. The synthesis of esters, amides, and hybrids with currently marketed drugs exemplifies the innovative approaches being explored to harness the therapeutic potential of CA derivatives. This ongoing research underscores the promise of CA-based compounds in yielding new and effective therapeutic agents (T. Silva, Catarina Oliveira, F. Borges, 2014).
Sorption of Phenoxy Herbicides to Soil and Organic Matter
The sorption behavior of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been comprehensively reviewed, encompassing a range of experiments to understand their interaction with various environmental substrates. This research is crucial for predicting the mobility and persistence of these compounds in the environment, aiding in the development of strategies for mitigating their potential adverse impacts. The data suggest that soil organic matter and iron oxides play significant roles as sorbents for phenoxy herbicides, pointing to the need for further exploration of these interactions to inform environmental management practices (D. Werner, J. Garratt, G. Pigott, 2012).
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-20(2,3)29-18(26)22-16-9-11-21(12-10-16,13-17(24)25)23-19(27)28-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWLMTNULBQPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)
![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)



![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)
![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)


![N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2662551.png)